molecular formula C16H15BrN4O2 B2748179 2-(2-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034549-61-4

2-(2-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2748179
CAS No.: 2034549-61-4
M. Wt: 375.226
InChI Key: PYLAEQGGTBEXDX-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H15BrN4O2 and its molecular weight is 375.226. The purity is usually 95%.
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Biological Activity

The compound 2-(2-bromophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel derivative that integrates a bromophenyl moiety with a pyrrole and oxadiazole structure. This combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure

The chemical formula for this compound can be represented as follows:

C15H15BrN4O\text{C}_{15}\text{H}_{15}\text{BrN}_{4}\text{O}

Structural Components:

  • Bromophenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
  • Pyrrole Ring : Known for its role in various bioactive compounds.
  • Oxadiazole Derivative : Associated with multiple pharmacological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant cytotoxicity against various cancer cell lines. The compound in focus is hypothesized to exhibit similar properties due to its structural components.

A study evaluating similar oxadiazole derivatives found that they exhibited IC50 values ranging from 1.143 µM to 9.27 µM against several human tumor cell lines, including colorectal and ovarian cancers . This suggests that the target compound could be evaluated for its cytotoxic effects in vitro against a panel of cancer cell lines.

Cell LineIC50 (µM)
Ovarian Adenocarcinoma2.76
Renal Cancer1.143
Colon Adenocarcinoma9.27

Antimicrobial Activity

The incorporation of the pyrrole ring is also significant, as pyrrole derivatives have been reported to possess antibacterial properties. For instance, pyrrole benzamide derivatives have demonstrated MIC values as low as 3.125 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity . The target compound may similarly exhibit such properties due to its structural features.

The biological activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression and microbial survival. Notably:

  • Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression and apoptosis in cancer cells.
  • Carbonic Anhydrase (CA) : Inhibition can disrupt pH regulation in tumors.
  • Efflux Pumps : Blocking these can enhance the efficacy of existing antibiotics by preventing drug expulsion from bacterial cells .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives:

  • Study on Anticancer Properties :
    • A series of oxadiazole derivatives were synthesized and screened for anticancer activity against various human cancer cell lines.
    • Results indicated that modifications in the oxadiazole structure significantly impacted their cytotoxic potency.
  • Antimicrobial Efficacy :
    • A comparative study on pyrrole-containing compounds showed promising results against resistant strains of bacteria.
    • The derivatives displayed lower MIC values compared to conventional antibiotics, suggesting a potential new class of antimicrobial agents.

Properties

IUPAC Name

2-(2-bromophenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2/c1-21-8-4-7-13(21)16-19-15(23-20-16)10-18-14(22)9-11-5-2-3-6-12(11)17/h2-8H,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLAEQGGTBEXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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